molecular formula C13H8F2O B1602995 3-(3,4-Difluorophenyl)benzaldehyde CAS No. 343604-41-1

3-(3,4-Difluorophenyl)benzaldehyde

Cat. No. B1602995
M. Wt: 218.2 g/mol
InChI Key: CMMCIJBGFQYEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,4-Difluorophenyl)benzaldehyde” is a chemical compound with the molecular formula C13H8F2O . It has a molecular weight of 218.2 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-(3,4-Difluorophenyl)benzaldehyde” is 1S/C13H8F2O/c14-11-4-5-12 (13 (15)7-11)10-3-1-2-9 (6-10)8-16/h1-8H . This indicates the arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

“3-(3,4-Difluorophenyl)benzaldehyde” is a solid compound . It should be stored at a temperature between 2-8°C .

Safety And Hazards

The safety information for “3-(3,4-Difluorophenyl)benzaldehyde” indicates that it is classified under the GHS07 category . The hazard statements include H315, H319, and H335, which suggest that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-(3,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMCIJBGFQYEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626531
Record name 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenyl)benzaldehyde

CAS RN

343604-41-1
Record name 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Difluorophenyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3,4-Difluorophenyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(3,4-Difluorophenyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(3,4-Difluorophenyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(3,4-Difluorophenyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(3,4-Difluorophenyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.